molecular formula C14H19NO B4453112 N-cyclopentyl-N,2-dimethylbenzamide

N-cyclopentyl-N,2-dimethylbenzamide

Cat. No.: B4453112
M. Wt: 217.31 g/mol
InChI Key: PGAFPRCDNQGJBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N,2-dimethylbenzamide is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuroscience. It belongs to a class of compounds known as cyclopentylbenzamide derivatives. Structural analogs of this compound, specifically N-cyclopentyl benzamides, have been identified in patent literature as having research value for the investigation and potential treatment of central nervous system (CNS) disorders, including psychotic and cognitive disorders . As a research chemical, this product is offered to support early discovery efforts. It is provided as part of a collection of rare and unique chemicals for scientific investigation. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. All sales are final, and the product is provided on an as-is basis. The buyer assumes responsibility for confirming product identity and/or purity, as no analytical data is collected for this product by the supplier. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-N,2-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-3-6-10-13(11)14(16)15(2)12-8-4-5-9-12/h3,6-7,10,12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAFPRCDNQGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N,2-dimethylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.

    Reduction: Formation of N-cyclopentyl-N,2-dimethylbenzylamine.

    Substitution: Formation of halogenated derivatives such as 2-bromo-N-cyclopentyl-N,2-dimethylbenzamide.

Scientific Research Applications

N-cyclopentyl-N,2-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-cyclopentyl-N,2-dimethylbenzamide and analogous benzamides:

Compound Name Molecular Formula Substituents/Functional Groups Synthesis Method Key Applications/Properties Characterization Techniques Reference ID
N,2-Dimethylbenzamide C₉H₁₁NO N-methyl, 2-methyl Condensation of 2-methylbenzoic acid derivatives with methylamine Baseline structure for derivatives; used in agrochemical intermediates ¹H/¹³C NMR, IR, GC-MS
5-Bromo-N,2-dimethylbenzamide C₉H₁₀BrNO N-methyl, 2-methyl, 5-bromo Reaction of 5-bromo-2-methylbenzoic acid with N,O-dimethylhydroxylamine Intermediate in kinesin spindle protein inhibitors Elemental analysis, ¹H NMR, HRMS
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N-(2-hydroxy-1,1-dimethylethyl), 3-methyl Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) X-ray crystallography, ¹H/¹³C NMR, IR
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ N-(2,2-diphenylethyl), 4-nitro Mechanochemical synthesis from 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine Bio-functional hybrid molecules with potential antimicrobial activity ¹H/¹³C NMR, UV-Vis, ESI-HRMS
2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide C₁₉H₂₀ClNO N-[cyclopentyl(phenyl)methyl], 2-chloro Not specified in evidence (likely via acylation of cyclopentyl(phenyl)methylamine) Structural analog with potential pharmacological relevance Not detailed in evidence

Key Research Findings and Implications

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., 5-bromo in ) increase molecular polarity and alter reactivity in cross-coupling reactions.

Applications in Catalysis :

  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables regioselective C–H activation in ruthenium-catalyzed reactions .

Synthetic Methodologies: Mechanochemical synthesis (e.g., ) offers eco-friendly routes for benzamide derivatives, avoiding solvent use and reducing waste.

Biological Relevance: Compounds like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides exhibit potent anti-parasitic activity against Trypanosoma brucei , suggesting that this compound derivatives could be explored for similar applications.

Q & A

Q. How to optimize reaction scalability without compromising yield?

  • Use flow chemistry for continuous processing of intermediates. Scale-up steps (e.g., catalytic hydrogenation) require pressure reactors and in-line monitoring (FTIR) to maintain efficiency .

Safety and Compliance

Q. Q. What safety protocols are essential for handling This compound in the lab?

  • Use fume hoods, nitrile gloves, and eye protection. Avoid dust inhalation (S22) and skin contact (S24/25). Waste must be stored in labeled containers for licensed disposal .

Q. How to ensure regulatory compliance for preclinical studies?

  • Follow OECD guidelines for toxicity testing (e.g., Ames test for mutagenicity). Document purity (>95% by HPLC) and stability (accelerated degradation studies) for regulatory submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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